molecular formula C20H26N2O2 B14940291 1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione

1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione

Cat. No.: B14940291
M. Wt: 326.4 g/mol
InChI Key: IHSYBNLVJPAEFX-UHFFFAOYSA-N
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Description

1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4,6-tetramethyl-1,2-dihydroquinoline with ethyl oxalyl chloride, followed by the introduction of a piperidine ring through nucleophilic substitution. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines or thiols are used.

Major Products

The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure with diverse biological activities.

    Piperidine: A common structural motif in many pharmaceuticals.

    2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A precursor in the synthesis of the compound.

Uniqueness

1-Piperidino-2-(2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinyl)-1,2-ethanedione is unique due to its combination of the quinoline and piperidine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H26N2O2

Molecular Weight

326.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-(2,2,4,6-tetramethyl-1H-quinolin-8-yl)ethane-1,2-dione

InChI

InChI=1S/C20H26N2O2/c1-13-10-15-14(2)12-20(3,4)21-17(15)16(11-13)18(23)19(24)22-8-6-5-7-9-22/h10-12,21H,5-9H2,1-4H3

InChI Key

IHSYBNLVJPAEFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C(=O)N3CCCCC3)NC(C=C2C)(C)C

Origin of Product

United States

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